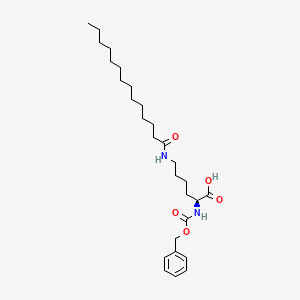
(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(((Benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid is a complex organic compound that belongs to the class of amino acids and peptides. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amide linkage, and a long tetradecanamide chain. It is primarily used in various scientific research applications due to its specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the formation of the amide bond through coupling reactions. Common reagents used in these steps include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps.
化学反応の分析
Types of Reactions
(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas (H2).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted amides, and various oxidized derivatives, depending on the specific reaction conditions employed.
科学的研究の応用
(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes
作用機序
The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the compound to interact with its target sites. The tetradecanamide chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(S)-2-(((benzyloxy)carbonyl)amino)hexanedioic acid: Similar in structure but lacks the long tetradecanamide chain.
(S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: Contains a dimethylbutanoic acid moiety instead of the tetradecanamide chain
Uniqueness
(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid is unique due to its long hydrophobic tetradecanamide chain, which imparts distinct physicochemical properties and enhances its interaction with hydrophobic regions of proteins and membranes. This makes it particularly useful in applications requiring strong hydrophobic interactions.
特性
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O5/c1-2-3-4-5-6-7-8-9-10-11-15-21-26(31)29-22-17-16-20-25(27(32)33)30-28(34)35-23-24-18-13-12-14-19-24/h12-14,18-19,25H,2-11,15-17,20-23H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBWMHPFLUIES-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














